rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis
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Overview
Description
rac-[(1R,6S)-2-benzyl-2-azabicyclo[410]heptan-1-yl]methanol, cis, is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a cyclization reaction. This is followed by the introduction of the benzyl group and the hydroxyl group at specific positions on the bicyclic structure. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: This compound shares some structural similarities but differs in its functional groups and applications.
Methylammonium Lead Halide: Although structurally different, it is another compound with significant research interest due to its unique properties.
Uniqueness
rac-[(1R,6S)-2-benzyl-2-azabicyclo[410]heptan-1-yl]methanol, cis, is unique due to its specific bicyclic structure and the presence of both a benzyl group and a hydroxyl group
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl)methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
InChI Key |
XNUMZKXAUSEGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(N(C1)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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